
lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane is a chemical compound that features a lithium ion coordinated with a furan and dioxane moiety. Compounds containing lithium are often of interest due to their applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane typically involves the reaction of a furan derivative with a dioxane derivative in the presence of a lithium source. Common lithium sources include lithium hydroxide or lithium chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may be conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of advanced materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxepane: Contains a dioxepane ring, offering different chemical properties.
Uniqueness
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane is unique due to its specific ring structure and the presence of a lithium ion. This combination can impart distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88308-81-0 |
|---|---|
Molekularformel |
C8H9LiO3 |
Molekulargewicht |
160.1 g/mol |
IUPAC-Name |
lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane |
InChI |
InChI=1S/C8H9O3.Li/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h1,3,8H,2,5-6H2;/q-1;+1 |
InChI-Schlüssel |
ASDCUERAMIDUSY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1COC(OC1)C2=CC=[C-]O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
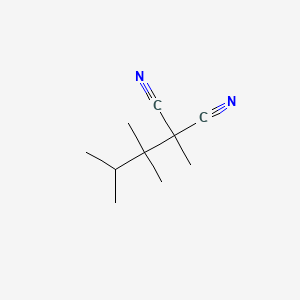
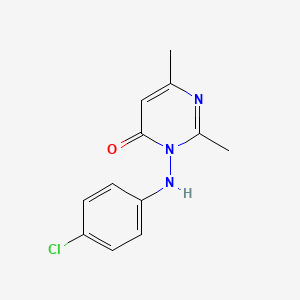
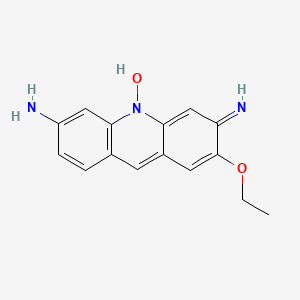
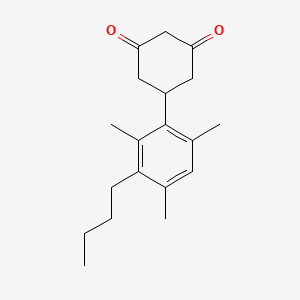
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
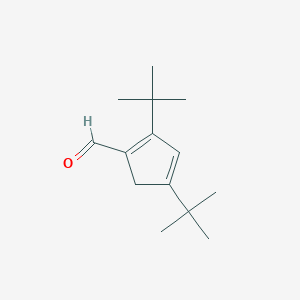
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
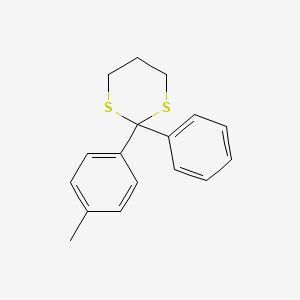
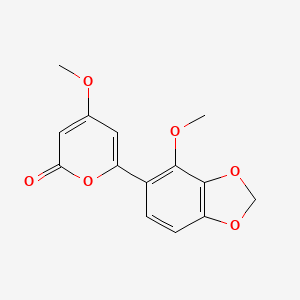
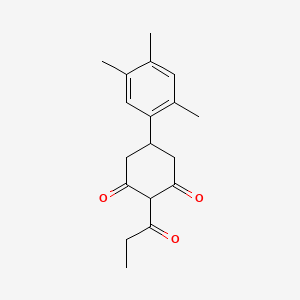
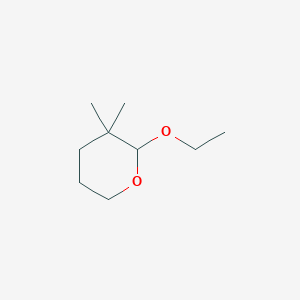
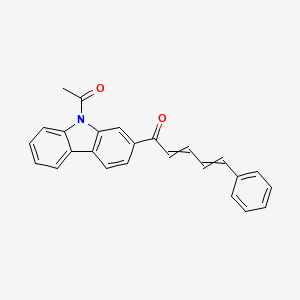
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
